molecular formula C7H5BrS B13589913 2-Bromo-5-(prop-2-yn-1-yl)thiophene

2-Bromo-5-(prop-2-yn-1-yl)thiophene

Cat. No.: B13589913
M. Wt: 201.09 g/mol
InChI Key: HWSPRVAWSPSINR-UHFFFAOYSA-N
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Description

2-Bromo-5-(prop-2-yn-1-yl)thiophene is a chemical compound with the molecular formula C7H5BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(prop-2-yn-1-yl)thiophene typically involves the bromination of 5-(prop-2-yn-1-yl)thiophene. One common method is the bromination of thiophene derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, industrial processes may involve more efficient purification techniques, such as distillation or recrystallization, to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(prop-2-yn-1-yl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted thiophenes with various functional groups.

    Coupling Reactions: Biaryl compounds or extended conjugated systems.

    Oxidation and Reduction Reactions: Sulfoxides, sulfones, or dihydrothiophenes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(prop-2-yn-1-yl)thiophene depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. In pharmaceuticals, the thiophene ring can interact with biological targets, such as enzymes or receptors, through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(prop-2-yn-1-yl)thiophene is unique due to the presence of both a bromine atom and a prop-2-yn-1-yl group. This combination allows for diverse chemical modifications and applications, particularly in the synthesis of complex organic molecules and materials .

Properties

Molecular Formula

C7H5BrS

Molecular Weight

201.09 g/mol

IUPAC Name

2-bromo-5-prop-2-ynylthiophene

InChI

InChI=1S/C7H5BrS/c1-2-3-6-4-5-7(8)9-6/h1,4-5H,3H2

InChI Key

HWSPRVAWSPSINR-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC=C(S1)Br

Origin of Product

United States

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